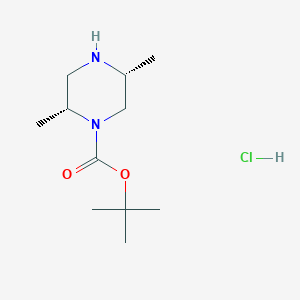

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride

Übersicht

Beschreibung

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,5-dimethylpiperazine-1-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Drug Development :

- The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its piperazine structure is integral to the development of drugs targeting central nervous system disorders due to its ability to modulate neurotransmitter systems.

- Case Study : Research has shown that derivatives of piperazine compounds exhibit activity against acetylcholinesterase, indicating potential use in treating Alzheimer's disease by inhibiting amyloid peptide aggregation .

-

Antidepressant and Anxiolytic Effects :

- Studies have indicated that certain piperazine derivatives can act as serotonin receptor modulators, which may lead to antidepressant and anxiolytic effects.

- Data Table :

-

Anticancer Research :

- The compound has been explored for its potential in anticancer therapies. Its ability to form co-crystals with other drugs enhances solubility and bioavailability.

- Case Study : The formation of co-crystals between (2R,5R)-tert-butyl 2,5-dimethylpiperazine and 5-fluorouracil showed improved dissolution rates compared to standalone drugs, suggesting enhanced therapeutic efficacy .

Synthesis and Structural Analysis

The synthesis of (2R,5R)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride typically involves multi-step reactions starting from readily available piperazine derivatives. Various spectroscopic techniques such as FT-IR and NMR are employed to confirm the structure and purity of the synthesized compound.

Wirkmechanismus

The mechanism of action of (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,5S)-2,5-Dimethylpiperazine: A stereoisomer with different spatial arrangement of atoms.

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: The non-hydrochloride form of the compound.

Uniqueness

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it particularly valuable in applications where these properties are critical.

Biologische Aktivität

The compound (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride (CAS No. 1240586-48-4) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- MDL Number : MFCD08686669

- CAS Number : 1240586-48-4

Safety and Handling

The compound is classified under several hazard statements, including:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H332: Harmful if inhaled

- H335: May cause respiratory irritation

Precautionary measures include avoiding breathing dust and using protective gloves and eye protection .

Research indicates that compounds similar to (2R,5R)-tert-butyl 2,5-dimethylpiperazine derivatives can act as modulators for various receptors. These include:

- G-protein coupled receptors (GPCRs) : Potential antagonists for human vanilloid receptor 1.

- Dopamine receptors : Modulation of dopamine D4 receptor activity has been observed in related compounds .

Pharmacological Effects

- Antagonistic Activity : Studies have shown that piperazine derivatives can inhibit certain receptor activities, which may lead to therapeutic effects in conditions like anxiety or pain management.

- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Study on Receptor Modulation

A study conducted by Owens et al. highlighted the role of piperazine derivatives in inhibiting specific receptor pathways. The findings suggest that these compounds could be useful in developing drugs targeting neurological disorders .

Cytotoxicity Evaluation

In vitro studies demonstrated that (2R,5R)-tert-butyl 2,5-dimethylpiperazine derivatives showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction via receptor modulation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC3 (Prostate) | 10 | Receptor-mediated cytotoxicity |

Comparative Analysis with Other Piperazine Derivatives

The following table compares the biological activity of (2R,5R)-tert-butyl 2,5-dimethylpiperazine with other known piperazine derivatives:

Q & A

Q. What are the standard synthetic protocols for preparing (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride, and how can stereochemical integrity be maintained?

Basic Research Question

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the piperazine core, followed by stereoselective alkylation or resolution. For example, tert-butyl groups are introduced via carbamate formation under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in dichloromethane with a base like triethylamine) . Stereochemical control is achieved through chiral auxiliaries, asymmetric catalysis, or resolution using chiral chromatography . Post-synthesis, hydrochloride salt formation is conducted via HCl gas or aqueous HCl in polar solvents (e.g., ethanol).

Methodological Tip : Use NMR (e.g., , , and 2D NOESY) to confirm stereochemistry. X-ray crystallography or chiral HPLC can validate enantiopurity .

Q. How can researchers optimize reaction conditions for the tert-butyl carbamate protection step in piperazine derivatives?

Advanced Research Question

Optimization requires a Design of Experiments (DoE) approach. Key parameters include temperature (20–40°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of the Boc reagent. For instance, highlights reactions under ice-cooled conditions to suppress side reactions. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict activation energies for competing pathways .

Methodological Tip : Apply fractional factorial designs to test variables systematically. Use response surface methodology (RSM) to identify optimal conditions, ensuring ≥95% yield and minimal byproducts .

Q. What analytical strategies are recommended to resolve discrepancies in purity assessments of this compound?

Advanced Research Question

Discrepancies often arise from residual solvents, unreacted intermediates, or diastereomeric impurities. Orthogonal methods are critical:

- HPLC-MS with chiral columns to separate enantiomers .

- Karl Fischer titration for water content.

- Elemental analysis to verify stoichiometry .

If inconsistencies persist, cross-validate with NMR (if applicable) or recrystallize in ethyl acetate/hexane mixtures to enhance purity .

Methodological Tip : Track impurities using LC-MS with high-resolution mass spectrometry (HRMS) and compare retention times against synthetic intermediates .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Quantum mechanics (QM) methods like DFT (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity. For example, the tert-butyl group’s steric bulk may direct nucleophilic attack to less hindered positions. Molecular dynamics simulations can also assess solvent effects (e.g., DMSO vs. acetonitrile) on reaction rates .

Methodological Tip : Use software like Gaussian or ORCA for QM calculations. Validate predictions with kinetic experiments (e.g., monitoring reaction progress via in situ IR spectroscopy) .

Q. What are the best practices for characterizing the hydrochloride salt form of this compound?

Basic Research Question

Characterization involves:

- Thermogravimetric analysis (TGA) to confirm dehydration and salt stability.

- PXRD (powder X-ray diffraction) to distinguish crystalline forms.

- Titration with standardized NaOH to quantify HCl content .

Methodological Tip : Compare experimental PXRD patterns with simulated data from single-crystal structures to identify polymorphs .

Q. How can researchers address low yields in the final hydrochloride salt precipitation step?

Advanced Research Question

Low yields may result from poor solubility or premature crystallization. Strategies include:

- Solvent screening : Use ethanol/water mixtures to modulate solubility.

- Controlled acid addition : Introduce HCl gas slowly to avoid localized supersaturation.

- Seeding : Add pre-characterized salt crystals to induce nucleation .

Methodological Tip : Monitor pH during acidification (target pH ~2–3) and use anti-solvents like diethyl ether to enhance precipitation .

Q. What computational or experimental methods are suitable for studying this compound’s potential as a chiral ligand in catalysis?

Advanced Research Question

- Molecular docking : Simulate interactions with metal centers (e.g., Pd, Ru) using AutoDock Vina.

- Circular dichroism (CD) : Confirm conformational stability in solution.

- Catalytic screening : Test in asymmetric hydrogenation or cross-coupling reactions .

Methodological Tip : Pair computational binding energy predictions with experimental turnover frequency (TOF) measurements to identify structure-activity relationships .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Basic Research Question

Follow ICH guidelines:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical monitoring : Use HPLC to track degradation products (e.g., Boc deprotection or piperazine ring oxidation) .

Methodological Tip : Store samples in amber vials under inert gas (N) at –20°C to prolong shelf life .

Eigenschaften

IUPAC Name |

tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWALJKZSNHQOBH-VTLYIQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704276 | |

| Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194032-43-4 | |

| Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.